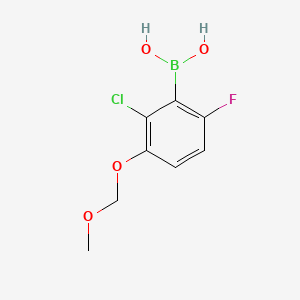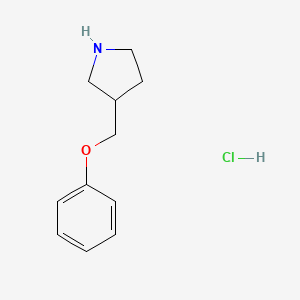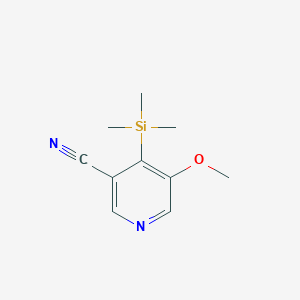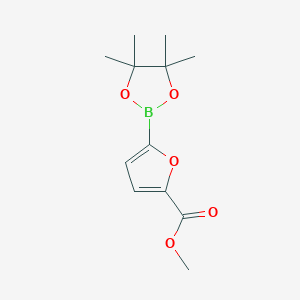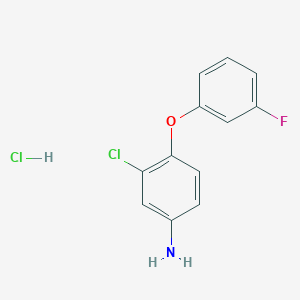
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
Descripción general
Descripción
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a chemical compound with the formula C₁₂H₁₀Cl₂FNO. It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is C12H9ClFNO•HCl, and its molecular weight is 274.12 .Physical And Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is C12H9ClFNO•HCl, and its molecular weight is 274.12 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis Process Development
Research led by Zhang Qingwen (2011) focuses on developing a practical synthesis process for a closely related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline. This process highlights cheap, readily available starting materials and minimal waste production, making it suitable for industrial-scale production (Zhang Qingwen).
Computational Analysis and Docking Studies
A study by Caballero et al. (2011) includes docking and quantitative structure–activity relationship (QSAR) studies for derivatives similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This study helps in understanding the molecular features contributing to high inhibitory activity for these compounds (Caballero et al., 2011).
Metabolism Analysis
Baldwin and Hutson (1980) investigated the metabolism of a related compound, 3-chloro-4-fluoro-aniline, in dogs and rats. Their research provides insights into how such compounds are metabolized and their potential excretion pathways (Baldwin & Hutson, 1980).
Potential NLO Materials
A paper by Revathi et al. (2017) discusses the experimental and theoretical vibrational analysis of compounds like 4-Chloro-3-(trifluoromethyl)aniline, which are structurally similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This research highlights their potential as nonlinear optical (NLO) materials (Revathi et al., 2017).
Catalytic Oxidation Studies
Zhang et al. (2009) explored the use of Fe3O4 nanoparticles as catalysts for the oxidation of compounds including anilines. Although not directly mentioning 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride, their research can provide insights into the catalytic oxidation processes for similar aniline compounds (Zhang et al., 2009).
Genotoxic Impurity Analysis
Chen Jian-dong et al. (2015) developed a method for determining genotoxic impurities in lapatinib ditosylate, including 3-chloro-4-(3-fluorobenzyloxy)-aniline, a compound structurally similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This study highlights the importance of monitoring and controlling impurities in pharmaceutical products (Chen Jian-dong et al., 2015).
Theoretical Structural Analysis
Aziz, Nadeem, and Anwar (2018) conducted a theoretical structural analysis of the aniline family, including 3-chloro-4-fluoro-aniline, which is structurally related to the compound . This research utilized quantum calculations to predict the structural and spectroscopic properties of such compounds (Aziz, Nadeem, & Anwar, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-(3-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBHAIBSZGANQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride | |
CAS RN |
1185297-43-1 | |
| Record name | Benzenamine, 3-chloro-4-(3-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
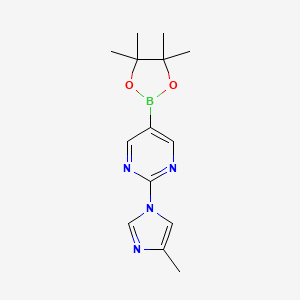
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
